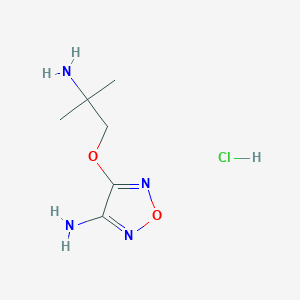![molecular formula C10H14N6O B1440540 8-(4-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one CAS No. 1325305-68-7](/img/structure/B1440540.png)
8-(4-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
Descripción general
Descripción
The compound “8-(4-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one” is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine class . It has been identified as a potential inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1), which can selectively kill homologous recombination (HR) deficient cancer cells .
Synthesis Analysis
The synthesis of similar [1,2,4]triazolo[4,3-a]pyrazine derivatives involves several steps . The process typically starts with the addition of ethanol and hydrazine hydrate to 2-chloropyrazine. The pH is regulated to 6 and impurities are removed. The next steps involve the addition of chlorobenzene and trifluoroacetic anhydride, followed by heating and the addition of methanesulfonic acid . The final product is obtained after several more steps, including filtration, washing, and drying .Aplicaciones Científicas De Investigación
Antibacterial Activity
1,2,3-Triazole and 1,2,4-triazole rings are found in compounds with diverse biological effects, including potent antibacterial activity against drug-resistant pathogens like Staphylococcus aureus. These compounds, due to their ability to inhibit crucial bacterial enzymes and proteins, present a promising avenue for developing novel antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA) (Li & Zhang, 2021); (Ge & Xu, 2020).
Agricultural and Industrial Applications
3 and 4-substituted amino-1,2,4-triazoles are key raw materials in the production of agricultural products, pharmaceuticals, dyes, and high-energy materials. Their utility extends to anti-corrosion additives and in the synthesis of heat-resistant polymers and fluorescent products, highlighting their versatile applications in agriculture, medicine, and various industries (Nazarov et al., 2021).
Energetic Material Development
High-nitrogen azine energetic compounds, including 1,2,4-triazole derivatives, have been explored for their potential in creating high energy density materials (HEDM). These compounds, through their structural and theoretical analysis, have shown promise in improving the performance of propellants and explosives, underscoring their importance in materials science and engineering (Yongjin & Shuhong, 2019).
Drug Discovery and Pharmaceutical Applications
1,2,4-Triazole-containing scaffolds are pivotal in the drug discovery process, offering a backbone for pharmaceuticals targeting cancer, microbial infections, and various diseases. The structural uniqueness of these scaffolds aids in the synthesis of new drug candidates, demonstrating their critical role in the pharmaceutical industry (Nasri et al., 2021).
Enzyme Inhibition and Therapeutic Applications
Recent developments in pyrazine derivatives, including 1,2,4-triazole hybrids, have been noted for their diverse therapeutic applications. These compounds have shown potential as enzyme inhibitors, providing a promising approach for the treatment of various diseases, including diabetes and cancer, highlighting their therapeutic potential in medical research (Ferreira et al., 2013).
Direcciones Futuras
The compound “8-(4-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one” and its derivatives hold promise for the development of new treatments for HR deficient cancers . Future research could focus on further elucidating its mechanism of action, optimizing its synthesis, and assessing its safety and efficacy in preclinical and clinical studies.
Propiedades
IUPAC Name |
8-(4-aminopiperidin-1-yl)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O/c11-7-1-4-15(5-2-7)8-9-13-14-10(17)16(9)6-3-12-8/h3,6-7H,1-2,4-5,11H2,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVXEULBUBQROT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=CN3C2=NNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B1440460.png)


![N-[2-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide](/img/structure/B1440464.png)
![2',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole] hydrochloride](/img/structure/B1440465.png)

![3-[4-Chloro-2-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1440467.png)

![2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide](/img/structure/B1440470.png)
![Decyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate](/img/structure/B1440471.png)
![2-Methoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1440472.png)


